molecular formula C13H16ClN3 B8807670 n4-Butyl-2-chloroquinoline-3,4-diamine

n4-Butyl-2-chloroquinoline-3,4-diamine

Cat. No.: B8807670
M. Wt: 249.74 g/mol
InChI Key: IVBNBYJFBYVFEA-UHFFFAOYSA-N
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Description

N4-Butyl-2-chloroquinoline-3,4-diamine is a useful research compound. Its molecular formula is C13H16ClN3 and its molecular weight is 249.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

4-N-butyl-2-chloroquinoline-3,4-diamine

InChI

InChI=1S/C13H16ClN3/c1-2-3-8-16-12-9-6-4-5-7-10(9)17-13(14)11(12)15/h4-7H,2-3,8,15H2,1H3,(H,16,17)

InChI Key

IVBNBYJFBYVFEA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=NC2=CC=CC=C21)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Butylamino-2-chloro-3-nitroquinoline (33 g, 0.12 mole, Example 112) was combined with toluene (200 mL) and 5% platinum on carbon (1 g). The mixture was hydrogenated on a Parr apparatus at an initial pressure of 38 psi (2.7 Kg/cm2). When the hydrogenation was complete, the catalyst was removed by filtration and the filtrate was concentrated to provide a brown liquid. The liquid was chilled in an ice bath to provide an orange solid. The solid was collected by filtration, slurried with diethyl ether for 30 minutes then filtered to provide 20 g of the desired product as a tan solid. The structure was confirmed by nuclear magnetic resonance spectroscopy.
Name
4-Butylamino-2-chloro-3-nitroquinoline
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CCCCNc1c([N+](=O)[O-])c(Cl)nc2ccccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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